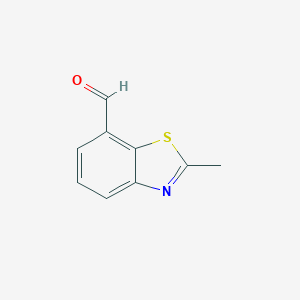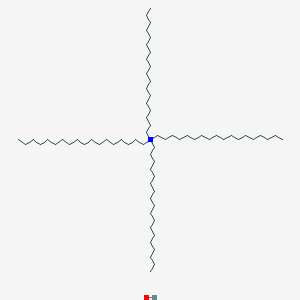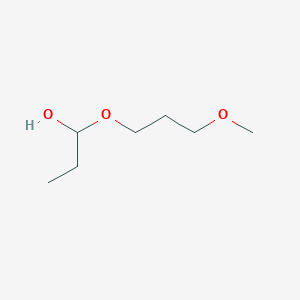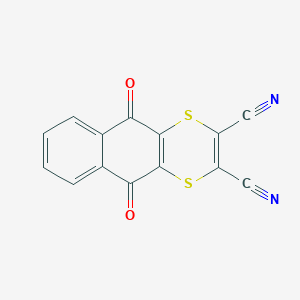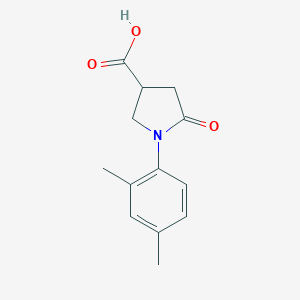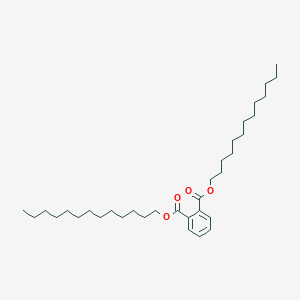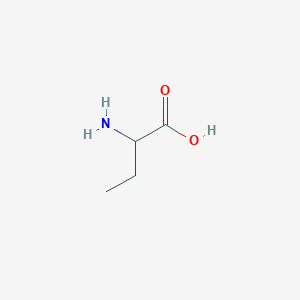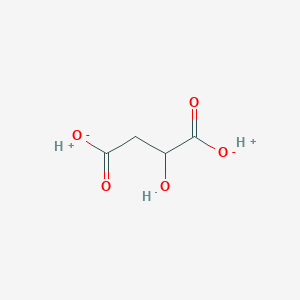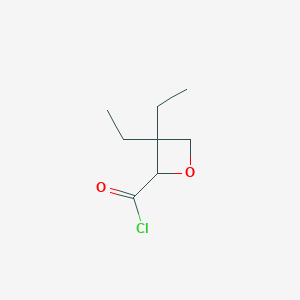
3,3-Diethyloxetane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyloxetane-2-carbonyl chloride is an organic compound that belongs to the class of oxetane derivatives. This compound has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethyloxetane-2-carbonyl chloride is not fully understood. However, it is believed that this compound reacts with various nucleophiles, such as amines and alcohols, to form stable adducts. The formation of these adducts is believed to be responsible for the unique chemical properties of 3,3-Diethyloxetane-2-carbonyl chloride.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,3-Diethyloxetane-2-carbonyl chloride. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-Diethyloxetane-2-carbonyl chloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common organic solvents. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 3,3-Diethyloxetane-2-carbonyl chloride in scientific research. One potential application is in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. Another potential application is in the synthesis of β-amino acids, which have been shown to have antimicrobial and anticancer properties. Additionally, 3,3-Diethyloxetane-2-carbonyl chloride could be used as a building block for the synthesis of other important organic compounds.
Méthodes De Synthèse
The synthesis of 3,3-Diethyloxetane-2-carbonyl chloride involves the reaction of 3,3-Diethyloxetane with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Diethyloxetane-2-carbonyl chloride as the main product. The purity of the product can be improved by using column chromatography.
Applications De Recherche Scientifique
3,3-Diethyloxetane-2-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. This compound is used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. 3,3-Diethyloxetane-2-carbonyl chloride has also been used as a reagent in the synthesis of β-amino acids and other important organic compounds.
Propriétés
Numéro CAS |
127565-53-1 |
|---|---|
Nom du produit |
3,3-Diethyloxetane-2-carbonyl chloride |
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
Clé InChI |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
SMILES canonique |
CCC1(COC1C(=O)Cl)CC |
Synonymes |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



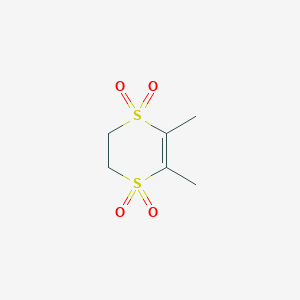
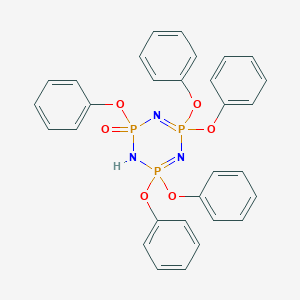
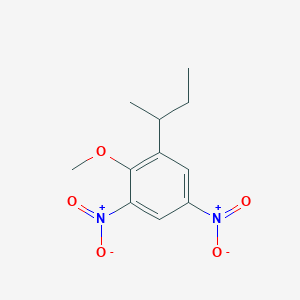
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
